N,N-diphenylthioformamide

Description

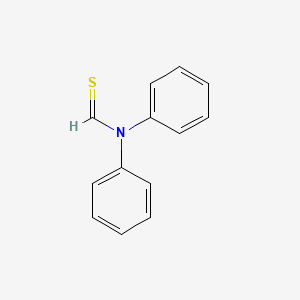

N,N-Diphenylthioformamide is a thioamide derivative characterized by two phenyl groups attached to the nitrogen atoms of a thiocarboxamide (R₂N–C(S)–H) backbone. This compound is notable for its role in organic synthesis, particularly in constructing sulfur- and nitrogen-containing heterocycles. Its structure confers unique reactivity due to the electron-withdrawing thioamide group and the steric bulk of the phenyl substituents, which influence both its stability and participation in reactions such as cyclizations and thioacylations .

Properties

Molecular Formula |

C13H11NS |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N,N-diphenylmethanethioamide |

InChI |

InChI=1S/C13H11NS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |

InChI Key |

NYOFUBDPSPSCHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diphenylthioformamide can be synthesized through several methods. One common approach involves the reaction of diphenylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired thioamide. The reaction conditions typically include:

Temperature: Moderate heating (50-70°C)

Solvent: A polar solvent like ethanol or methanol

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylthioformamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Can be reduced to form corresponding amines.

Substitution: Can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Diphenylamine.

Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diphenylthioformamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diphenylthioformamide exerts its effects involves interactions with various molecular targets. The thioamide group can form hydrogen bonds and engage in nucleophilic attacks, influencing biological pathways and chemical reactions. Specific pathways include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Reactivity Profiles

N,N-Dimethylthioformamide

- Structure : Replaces phenyl groups with methyl groups (R = CH₃).

- Reactivity : Less steric hindrance compared to diphenyl derivatives, enabling faster nucleophilic substitutions. However, the electron-donating methyl groups reduce electrophilicity at the thioamide carbon, making it less reactive in thioacyl transfer reactions than N,N-diphenylthioformamide .

- Applications : Primarily used as a solvent or reagent in formylation and carbonylation reactions, rather than as a building block for complex heterocycles .

Thiobenzimidazolone Derivatives

- Structure : Incorporates a benzimidazolone core with a thioamide group.

- Reactivity: Acts as a potent thioacylating agent due to the aromatic stabilization of the leaving group. For example, thiobenzimidazolones efficiently transfer thioacyl groups to amines or alcohols, a property less pronounced in this compound due to its lack of an activated leaving group .

Ynamide-Mediated Thioamides

- Structure : Features an ynamide (alkyne-amide) moiety conjugated to a thioamide.

- Reactivity: Ynamides enable regioselective thiopeptide synthesis via radical or polar pathways.

Stability and Physical Properties

| Compound | Thermal Stability | Oxidation Sensitivity | Solubility Profile |

|---|---|---|---|

| This compound | High (aryl stabilization) | Moderate (S prone to oxidation) | Low in polar solvents (non-polar aryl groups) |

| N,N-Dimethylthioformamide | Moderate | High (S oxidation) | High in polar aprotic solvents |

| Thiobenzimidazolone | Moderate | Low (aromatic buffer) | Moderate in DMF/DMSO |

- Key Insight : The phenyl groups in this compound enhance thermal stability but reduce solubility in polar media, limiting its utility in solution-phase reactions compared to dimethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.